molecular formula C31H33N5O4 B14963177 Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate

Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate

Cat. No.: B14963177
M. Wt: 539.6 g/mol
InChI Key: VZPMFMRCYKQARR-UHFFFAOYSA-N
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Description

Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate is a complex organic compound that features a unique structure combining several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Coupling with the benzyl carbamate: The final step involves the coupling of the benzyl carbamate with the previously formed intermediate, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share structural similarities and are known for their biological activities.

    Indole derivatives: Indoles are another class of compounds with diverse biological activities and structural similarities.

    Triazole derivatives: These compounds also feature nitrogen-containing heterocycles and are studied for their medicinal properties.

Uniqueness

Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H33N5O4

Molecular Weight

539.6 g/mol

IUPAC Name

benzyl N-[4-oxo-4-[4-[[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]piperazin-1-yl]butyl]carbamate

InChI

InChI=1S/C31H33N5O4/c37-28(12-7-17-32-31(38)39-23-25-8-3-1-4-9-25)36-20-18-35(19-21-36)22-24-13-15-26(16-14-24)29-33-30(40-34-29)27-10-5-2-6-11-27/h1-6,8-11,13-16H,7,12,17-23H2,(H,32,38)

InChI Key

VZPMFMRCYKQARR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4)C(=O)CCCNC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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